2,4-Dichloro-3,5-diethoxyphenol is an organic compound characterized by its phenolic structure, featuring two ethoxy groups and two chlorine substituents at the 2 and 4 positions of the aromatic ring. This compound is typically a white to light yellow solid and is known for its antiseptic properties, making it valuable in various industrial applications. Its molecular formula is , and it has a molecular weight of approximately 277.15 g/mol. The compound exhibits limited solubility in water but is highly soluble in organic solvents such as alcohols and ethers, which enhances its applicability in formulations requiring effective antimicrobial agents .
The chemical behavior of 2,4-Dichloro-3,5-diethoxyphenol is influenced by its functional groups. Key reactions include:
2,4-Dichloro-3,5-diethoxyphenol exhibits significant biological activity, particularly as an antimicrobial agent. It is effective against a range of bacteria and fungi, making it suitable for use in personal care products such as soaps and shampoos. Its bacteriostatic properties help inhibit the growth of microorganisms, thereby extending the shelf life of formulations containing this compound . Additionally, research indicates potential antioxidant properties, contributing to its utility in cosmetic applications.
Synthesis of 2,4-Dichloro-3,5-diethoxyphenol can be achieved through several methods:
Studies on the interactions of 2,4-Dichloro-3,5-diethoxyphenol with other compounds have shown that it can enhance the efficacy of certain antibiotics when used in combination therapies. Additionally, its interactions with various biological membranes have been studied to understand its mechanism of action as an antimicrobial agent. Research also suggests that this compound may interact with cellular pathways involved in oxidative stress response .
Several compounds share structural similarities with 2,4-Dichloro-3,5-diethoxyphenol. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,4-Dichlorophenol | Two chlorine substituents | Strong antibacterial properties |
| 3,5-Dimethylphenol | Two methyl groups | Less potent antimicrobial activity |
| 4-Chloro-3,5-dimethylphenol | One chlorine and two methyl groups | Used primarily as a disinfectant |
| 2,6-Dichloro-4-methylphenol | Two chlorines and one methyl group | Stronger odor compared to dichloro compounds |
| 3-Ethoxy-4-hydroxybenzoic acid | Hydroxy group and ethoxy group | Antioxidant properties |
Regioselective chlorination of ethoxylated phenolic substrates requires careful modulation of electronic and steric effects. The presence of electron-donating ethoxy groups at positions 3 and 5 creates distinct reactivity patterns compared to non-ethoxylated analogs. Research demonstrates that chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane using iron(III) chloride catalyst achieves 89% selectivity for the 4-position when reacting 3,5-diethoxyphenol. This preference arises from the ethoxy groups’ +M effect, which directs electrophilic attack to the activated para position relative to the hydroxyl group.
Comparative studies reveal significant solvent effects on regiochemical outcomes. Polar aprotic solvents like dimethylformamide favor ortho-chlorination (3:1 o/p ratio) through stabilization of early transition states, while non-polar media enhance para-selectivity (8:1 p/o ratio) by favoring later, more product-like transition states. Catalyst design plays an equally critical role – thiourea derivatives with electron-withdrawing substituents (e.g., 3,5-bis(trifluoromethyl)phenyl groups) induce up to 20:1 para-selectivity through hydrogen-bond-directed transition state organization.
The table below summarizes key chlorination parameters and outcomes:
| Chlorinating Agent | Catalyst | Solvent | Temp (°C) | Para Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| SO₂Cl₂ | FeCl₃ | DCM | 20 | 89 | 82 |
| NCS | Thiourea 7 | CDCl₃ | 25 | 95 | 78 |
| Cl₂ | AlCl₃ | Toluene | 0 | 68 | 91 |
Notably, excessive chlorination (>2 equivalents) leads to ring cleavage products through radical-mediated pathways, particularly at elevated temperatures (>40°C). Kinetic studies show a 72% reduction in 2-butene-1,4-dial formation when maintaining reaction temperatures below 20°C during chlorination.
Etherification of phenolic precursors represents the critical first step in constructing the diethoxy scaffold. Phase-transfer catalysis in diethoxymethane (DEM) demonstrates superior efficiency compared to traditional solvents, achieving 85-92% yields for 3,5-diethoxy installation. The solvent’s low polarity (ε = 3.9) enhances alkylation rates by improving solubility of both phenolic substrates and benzyl-type alkylating agents.
Comparative solvent studies reveal DEM’s unique advantages:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| DEM | 3.9 | 4 | 92 | 3 |
| DCM | 8.9 | 6 | 88 | 7 |
| Toluene | 2.4 | 8 | 79 | 12 |
The reaction mechanism proceeds through a SN2 pathway, with tetrabutylammonium bromide as the optimal phase-transfer catalyst (0.5 mol% loading). DEM’s stability under basic conditions prevents ether cleavage side reactions that commonly occur in ethereal solvents like THF. Recent advances employ deep eutectic solvents composed of choline chloride and urea (1:2 molar ratio), achieving 94% conversion while enabling catalyst recycling through simple phase separation.
Integrated catalytic systems enable simultaneous chlorination and alkoxylation, significantly improving synthetic efficiency. A bifunctional catalyst system combining iron(III) chloride (5 mol%) and tetrabutylammonium iodide (2 mol%) facilitates sequential O-alkylation followed by electrophilic chlorination in one pot. This approach reduces processing time by 60% compared to stepwise methods while maintaining 83% overall yield.
Mechanistic studies reveal FeCl₃’s dual role:
The table below contrasts sequential vs. concurrent approaches:
| Parameter | Sequential Method | Concurrent Method |
|---|---|---|
| Total Time (h) | 18 | 7 |
| Yield (%) | 79 | 83 |
| Energy Consumption (kW·h) | 4.2 | 2.1 |
| Solvent Waste (L/kg) | 12 | 5 |
Notably, catalyst loading optimization prevents premature chlorination during the alkylation phase. Maintaining FeCl₃ concentrations below 0.1 M delays chlorination until alkylation reaches >90% conversion, as confirmed by in situ IR monitoring.
Comprehensive byproduct characterization identifies three primary classes of impurities in 2,4-dichloro-3,5-diethoxyphenol synthesis:
Advanced analytical techniques (LC-MS/MS, HRMS) reveal that 90% of byproducts form during the chlorination phase, particularly under high oxidant loads. Implementing real-time quenching with sodium bisulfite reduces dialdehyde formation by 68% while maintaining product purity >98%.
The following mitigation strategies prove most effective:
Process intensification through continuous flow systems demonstrates particular promise, reducing byproduct formation by 41% compared to batch methods while achieving space-time yields of 58 g/L·h. These systems enable precise control over reaction parameters critical to impurity suppression, including residence time distribution (±2%) and temperature gradients (±0.5°C).
Aerobic bacterial consortia demonstrate sophisticated enzymatic systems for the hydroxylation of chlorinated diethoxyphenol compounds, with mechanisms analogous to those observed in related chlorinated phenolic structures. The primary enzymatic pathway involves phenol hydroxylases, which are categorized into two distinct groups based on their positional specificity: ortho-hydroxylating and para-hydroxylating enzymes [1].
The hydroxylation process is initiated through the action of phenol hydroxylase enzymes, which belong to the monooxygenase family and require molecular oxygen for their catalytic activity [2]. These enzymes attach hydroxyl groups at specific positions on the benzene ring structure, with the ortho position being the most commonly targeted site for chlorinated phenolic compounds [2]. The enzymatic mechanism involves the incorporation of oxygen from molecular sources, though the hydroxyl group itself is derived from water molecules, as demonstrated through isotope labeling studies using oxygen-18 labeled water [3].
Bacterial consortia containing Pseudomonas species have shown remarkable efficiency in degrading chlorinated phenolic compounds through hydroxylation mechanisms [4] [5]. The degradation pathway typically begins with the formation of catechol intermediates, where phenol hydroxylase enzymes attach hydroxyl groups at the ortho position relative to the existing hydroxyl group [2]. This initial hydroxylation step is followed by ring cleavage reactions catalyzed by catechol dioxygenases, which can proceed through either ortho-cleavage or meta-cleavage pathways [2].
| Bacterial Species | Compound Type | Hydroxylation Rate (%) | Time Period (hours) | Temperature (°C) |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Chlorinated phenols | 75-97 | 144 | 30 |
| Burkholderia cepacia | Polychlorinated phenols | 60-85 | 120 | 25 |
| Flavobacterium species | Pentachlorophenol analogues | 70-90 | 168 | 28 |
| Rhodococcus chlorophenolicus | Tetrachlorophenols | 65-80 | 96 | 41 |
The Burkholderia cepacia strain demonstrates a unique hydroxylation mechanism for chlorinated phenolic compounds, where the chlorophenol-4-monooxygenase enzyme catalyzes para-hydroxylation reactions in the presence of nicotinamide adenine dinucleotide and flavin adenine dinucleotide cofactors [6]. This enzyme system exhibits substrate specificity for compounds containing chlorine substituents at specific positions on the phenolic ring structure.
Rhodococcus chlorophenolicus presents an alternative hydroxylation pathway for highly chlorinated phenolic compounds, where para-hydroxylation occurs through a mechanism that requires molecular oxygen but derives the hydroxyl group from water molecules [3]. This bacterium can effectively process pentachlorophenol and related compounds at temperatures up to 41°C, with activity decreasing significantly at higher temperatures [3].
The enzymatic hydroxylation process in aerobic bacterial consortia is characterized by the sequential action of multiple enzyme systems. The initial hydroxylation step is followed by further enzymatic modifications, including additional hydroxylation reactions and dehalogenation processes [4]. These sequential reactions ultimately lead to the formation of less chlorinated intermediates that can be further metabolized through central metabolic pathways.
Bacterial consortia demonstrate enhanced hydroxylation efficiency compared to individual bacterial strains, with mixed microbial communities achieving degradation rates exceeding 90% for various chlorinated phenolic compounds [7]. The synergistic interactions between different bacterial species within consortia contribute to improved substrate utilization and metabolic flexibility [7].
Anaerobic microbial communities in sediment environments exhibit specialized reductive dehalogenation pathways for processing chlorinated diethoxyphenol compounds. These pathways are fundamentally different from aerobic processes and rely on the use of chlorinated compounds as terminal electron acceptors in respiratory processes [8] [9].
The anaerobic dechlorination process is mediated by reductive dehalogenases, specialized enzymes that catalyze the replacement of chlorine atoms with hydrogen atoms [9] [10]. These enzymes are categorized into four distinct types: prototypical respiratory, transmembrane respiratory, cytosolic reductive dehalogenases, and a novel clade recently identified in deep-sea environments [10]. The reductive dehalogenation process is tightly linked to other biogeochemical cycles, including carbon, hydrogen, nitrogen, and sulfur cycling [10].
Sediment microbial communities demonstrate substrate-specific preferences for different chlorinated phenolic compounds based on the position and number of chlorine substituents [8] [11]. The dechlorination rate is influenced by the electron acceptor environment, with different reducing conditions favoring different dechlorination pathways [8]. Under denitrifying conditions, certain chlorinated compounds are preferentially degraded, while sulfidogenic and methanogenic conditions favor different substrate specificities [8].
| Sediment Type | Electron Acceptor | Chlorinated Compound | Dechlorination Rate (day⁻¹) | Half-life (days) |
|---|---|---|---|---|
| Freshwater sediment | Nitrate | 3-chlorophenol | 0.089 | 7.8 |
| Estuarine sediment | Sulfate | 4-chlorophenol | 0.046 | 15.1 |
| Marine sediment | Carbonate | 2-chlorophenol | 0.161 | 4.3 |
| Contaminated sediment | Mixed acceptors | Polychlorinated phenols | 0.010-0.38 | 1.8-70 |
Desulfitobacterium species play a crucial role in anaerobic dechlorination processes in sediment environments [9]. These bacteria demonstrate the ability to sequentially dechlorinate highly chlorinated compounds through multiple enzymatic steps. Desulfitobacterium hafniense, Desulfitobacterium chlororespirans, and Desulfitobacterium dehalogenans have been identified as key players in the complete dechlorination of chlorinated hydroquinone metabolites [9].
The anaerobic dechlorination pathway typically follows a sequential pattern where chlorine atoms at ortho positions are preferentially removed compared to those at para positions [11] [12]. This positional preference is attributed to the thermodynamic favorability of specific dechlorination reactions and the substrate specificity of the reductive dehalogenase enzymes involved [11].
Sediment microbial communities exhibit complex metabolic interactions during anaerobic dechlorination processes [13]. The degradation involves multiple bacterial populations working in sequence, with initial dechlorination steps carried out by specialized dehalogenating bacteria, followed by further metabolism by fermentative and methanogenic microorganisms [13]. These communities can maintain stable dechlorinating activity for extended periods when provided with appropriate carbon sources and reducing conditions [13].
The environmental conditions in sediment systems significantly influence the efficiency of anaerobic dechlorination pathways [12]. Factors such as pH, temperature, redox potential, and the availability of electron donors and acceptors all affect the rate and extent of dechlorination reactions [12]. Sediment systems with higher organic matter content typically demonstrate enhanced dechlorination activity due to the availability of electron donors required for reductive dehalogenation processes.
Cold seep sediments represent unique environments with exceptionally high reductive dehalogenase gene abundance, establishing them as hotspots for microbial reductive dehalogenation activity [10] [14]. These environments harbor diverse reductive dehalogenase genes across numerous bacterial and archaeal phyla, significantly expanding the known diversity of organohalide-reducing microorganisms [10].
Metabolic engineering strategies have emerged as powerful tools for enhancing the biodegradation efficiency of chlorinated diethoxyphenol compounds through the rational design and optimization of bacterial degradation pathways. These approaches involve the systematic modification of microbial metabolism to improve substrate utilization, increase enzyme activity, and enhance overall degradation performance [15] [16].
The application of clustered regularly interspaced short palindromic repeats and CRISPR-associated protein systems represents a significant advancement in bacterial metabolic engineering for biodegradation applications [17] [18]. This gene editing technology enables precise modifications to bacterial genomes, including gene deletion, insertion, and replacement, facilitating the optimization of degradation pathways with unprecedented efficiency [17]. The CRISPR interference system, utilizing deactivated CRISPR-associated protein 9, allows for the transient or constitutive regulation of target genes without causing cell death through genome disruption [18].
Promoter optimization represents a fundamental approach in metabolic engineering for enhancing biodegradation efficiency [16]. The identification and characterization of native promoters with varying expression strengths enables fine-tuned control over enzyme expression levels in degradation pathways [16]. Paracoccus denitrificans has been successfully engineered using native promoters of gradient strength to control the expression of sulfamethoxazole degradation pathways, resulting in significant improvements in degradation efficiency [16].
| Engineering Approach | Target Organism | Substrate | Improvement Factor | Degradation Efficiency (%) |
|---|---|---|---|---|
| CRISPR gene editing | Escherichia coli | Organic pollutants | 2.8x | 75 ± 3 |
| Promoter optimization | Paracoccus denitrificans | Sulfamethoxazole | 1.6x | 44 |
| Enzyme overexpression | Pseudomonas putida | Aromatic compounds | 3.2x | 85 ± 4 |
| Pathway reconstruction | Bacillus subtilis | Hydrocarbons | 2.1x | 70 ± 2 |
The integration of heterologous degradation pathways into bacterial chassis organisms has proven effective for expanding substrate specificity and improving degradation rates [16] [19]. The transfer of genes encoding sulfamethoxazole degradation enzymes, including monooxygenases and flavin mononucleotide reductases, into Paracoccus denitrificans demonstrates the feasibility of constructing dual-function bacterial strains capable of simultaneously degrading multiple contaminants [16].
Protein engineering approaches focus on the modification of key enzymes involved in biodegradation pathways to enhance their catalytic properties [20] [19]. Site-directed mutagenesis and directed evolution techniques have been employed to improve enzyme stability, substrate specificity, and catalytic efficiency [20]. The enhancement of cytochrome P450 and dioxygenase activities through genetic modification has resulted in improved degradation performance for various organic pollutants [19].
Consortium engineering represents an innovative approach that combines multiple engineered bacterial strains to achieve enhanced biodegradation efficiency through metabolic division of labor [15] [21]. This strategy involves the construction of synthetic microbial communities where different bacterial populations perform specialized functions within the overall degradation pathway [15]. The application of top-down and bottom-up engineering frameworks has enabled the development of function-enhanced synthetic microbiomes with improved bioremediation capabilities [15].
The optimization of metabolic flux distribution through pathway balancing represents a critical aspect of metabolic engineering for biodegradation applications [18] [22]. This approach involves the coordinated regulation of multiple enzymes within degradation pathways to eliminate metabolic bottlenecks and maximize substrate conversion efficiency [18]. Machine learning algorithms are increasingly being employed to predict optimal enzyme expression levels and pathway configurations for enhanced biodegradation performance [22].
Bacterial strain improvement through the introduction of stress tolerance mechanisms enhances the robustness of engineered microorganisms under challenging environmental conditions [20]. The incorporation of bacterial hemoglobin genes into degradation strains has been shown to improve cell viability and substrate degradation rates under low-oxygen conditions [20]. These modifications enable engineered bacteria to function effectively in diverse environmental settings where oxygen availability may be limited.
The molecular mechanism by which 2,4-Dichloro-3,5-diethoxyphenol exerts its protonophoric activity centers on its capacity to modulate the electron transport chain through targeted disruption of proton gradient maintenance [1] [2]. This phenolic compound demonstrates characteristic properties of weakly acidic uncouplers, possessing an acid dissociable group that becomes critical for protonophoric function [1].
The electron transport chain in mitochondria consists of four primary complexes (Complex I through Complex IV) that facilitate sequential electron transfer coupled with proton pumping [3] [2]. Complex I accepts electrons from NADH and pumps protons from the mitochondrial matrix to the intermembrane space, while Complex II accepts electrons from FADH₂ but does not pump protons [3]. Complex III and Complex IV continue the electron transfer process while maintaining proton pumping activities [3] [2].
2,4-Dichloro-3,5-diethoxyphenol interferes with this coordinated process through its protonophoric mechanism. The compound acts as a proton shuttle, binding protons in the acidic intermembrane space and translocating them across the inner mitochondrial membrane [4]. This process bypasses the controlled proton return through ATP synthase (Complex V), effectively uncoupling oxidative phosphorylation from ATP synthesis [1] [5].
The protonophoric activity of this chlorinated phenol follows the Henderson-Hasselbach equation principles, where stronger acids exhibit greater dissociation within the cellular environment and more readily dissipate the proton motive force [4]. The electron-withdrawing effects of the chlorine substituents at positions 2 and 4 significantly enhance the compound's acidity, thereby increasing its protonophoric potency [6] [7].
Quantitative structure-activity relationship studies have established that phenolic uncouplers require three essential structural features: an acid dissociable group, a bulky hydrophobic moiety, and strong electron-withdrawing groups [1] [8]. The dichloro substitution pattern in 2,4-Dichloro-3,5-diethoxyphenol fulfills the electron-withdrawing requirement while the diethoxy groups provide the necessary hydrophobic character for membrane partitioning [9].
The compound's interaction with electron transport complexes occurs through multiple pathways. Direct interference with Complex I has been documented for structurally similar phenolic compounds, where binding affinity to specific sites can alter electron transfer efficiency [10]. Additionally, the disruption of the proton gradient affects the driving force for electron transport, leading to compensatory increases in respiratory chain activity as the system attempts to maintain the proton motive force [5] [11].
The mechanistic profile of 2,4-Dichloro-3,5-diethoxyphenol exhibits both fundamental similarities and critical differences when compared to phosphonium-based uncoupling agents, particularly triphenylphosphonium derivatives that have gained prominence in mitochondrial research [15] [16] [17].
Triphenylphosphonium-based uncouplers operate through a fundamentally different targeting mechanism compared to phenolic compounds [16] [17]. These cationic molecules accumulate preferentially in mitochondria due to the negative membrane potential, achieving concentration gradients of 1500-2000 fold in response to the electrochemical driving force [16]. The accumulation follows the Nernst equation, with uptake directly proportional to membrane potential magnitude [18].
The uncoupling mechanism of phosphonium derivatives involves interaction with specific mitochondrial proteins, particularly the adenine nucleotide translocase [16]. This protein-mediated uncoupling differs significantly from the direct protonophoric activity exhibited by 2,4-Dichloro-3,5-diethoxyphenol. Phosphonium compounds can achieve uncoupling through non-anionic mechanisms that do not require protonation-deprotonation cycles characteristic of classical phenolic uncouplers [16].
Comparative potency analysis reveals distinct concentration-response relationships between these compound classes [15] [16]. Triphenylphosphonium derivatives demonstrate extraordinary dynamic ranges exceeding 10⁶ fold, with measurable uncoupling occurring at nanomolar concentrations while full uncoupling requires micromolar concentrations [16]. In contrast, phenolic uncouplers like 2,4-Dichloro-3,5-diethoxyphenol typically exhibit more traditional dose-response curves with narrower dynamic ranges [8].
The self-limiting properties of phosphonium-based uncouplers represent a unique regulatory mechanism absent in phenolic compounds [16] [18]. As triphenylphosphonium derivatives uncouple mitochondria, they reduce the membrane potential that drives their own accumulation, creating an intrinsic feedback mechanism that attenuates further uncoupling activity [16]. This property contrasts with the concentration-dependent activity of 2,4-Dichloro-3,5-diethoxyphenol, which lacks such self-regulatory features.
Structural modifications of triphenylphosphonium derivatives demonstrate that electronic properties significantly influence uncoupling potency [17]. Electron-donating substituents on the phenyl rings decrease the Hückel charge on the phosphorus atom and enhance uncoupling activity, while electron-withdrawing groups increase the charge and reduce uncoupling potency [17]. The 4-trifluoromethyl-substituted derivative completely abolishes uncoupling activity, highlighting the critical importance of charge distribution [17].
The membrane interaction mechanisms differ substantially between compound classes [19] [12]. While 2,4-Dichloro-3,5-diethoxyphenol achieves membrane penetration through hydrophobic partitioning and specific lipid interactions [12], phosphonium derivatives rely primarily on electrostatic attraction to the negatively charged inner membrane surface [17] [19]. The rhodamine-based phosphonium compound C4R1 demonstrates specific binding to ATP synthase β-subunits, suggesting protein-mediated uncoupling mechanisms [19].
Comparative therapeutic potential analysis reveals complementary advantages for each compound class [15] [17]. Phosphonium derivatives offer precise mitochondrial targeting and self-limiting properties that may enhance safety profiles [16] [17]. However, their cationic nature and protein-binding characteristics may limit their applicability in certain experimental contexts where phenolic uncouplers provide more predictable protonophoric activity [8] [4].